molecular formula C25H21NO5S B2611661 (6,7-Dimethoxy-4-tosylquinolin-3-yl)(phenyl)methanone CAS No. 866895-51-4

(6,7-Dimethoxy-4-tosylquinolin-3-yl)(phenyl)methanone

Cat. No. B2611661
M. Wt: 447.51
InChI Key: MPVUUUMRUUTMHO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “(6,7-Dimethoxy-4-tosylquinolin-3-yl)(phenyl)methanone” are not available, related compounds have been studied. For example, 6,7-dimethoxy-3,4-dihydroisoquinoline has been shown to react with o-quinone methides, leading to products of heterocyclization .

Scientific Research Applications

Novel Alkaloid Discovery

The discovery of new benzylisoquinoline alkaloids like "(6,7-Dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone" from the leaves of Beilschmiedia brevipes illustrates the compound's relevance in the exploration of natural products. These compounds contribute to the expanding library of natural alkaloids with potential biological activities (Pudjiastuti et al., 2010).

Synthetic Methodologies

Research into the synthesis of complex quinoline derivatives, such as "4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone," highlights the compound's role in developing new synthetic routes. These methodologies are crucial for creating therapeutic agents with potential anticancer, antibacterial, and anti-inflammatory properties (Bonilla-Castañeda et al., 2022).

Antioxidant Properties

Compounds structurally related to "(6,7-Dimethoxy-4-tosylquinolin-3-yl)(phenyl)methanone," such as derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, have been synthesized and evaluated for their antioxidant properties. These studies contribute to understanding the antioxidant potential of phenolic compounds and their derivatives (Çetinkaya et al., 2012).

Catalytic Applications

The development of chiral Pt(II)/Pd(II) pincer complexes that show C–H⋯Cl hydrogen bonding demonstrates the compound's utility in catalytic asymmetric reactions. Such research underlines the importance of quinoline derivatives in catalysis, offering new avenues for synthetic chemistry applications (Yoon et al., 2006).

Fluorescent Sensor Development

Tetrahydroquinazolin-2-amine-based high selective fluorescent sensors for Zn2+, synthesized from nopinone, indicate the role of quinoline derivatives in developing fluorescent probes and imaging agents. This application is significant for detecting metal ions in biological and environmental samples (Jinlai et al., 2016).

properties

IUPAC Name

[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5S/c1-16-9-11-18(12-10-16)32(28,29)25-19-13-22(30-2)23(31-3)14-21(19)26-15-20(25)24(27)17-7-5-4-6-8-17/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVUUUMRUUTMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Dimethoxy-4-tosylquinolin-3-yl)(phenyl)methanone

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